(S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride
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Overview
Description
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobiphenyl and (S)-2-aminopropanoic acid.
Grignard Reaction: 3-bromobiphenyl is converted to 3-phenylphenylmagnesium bromide using magnesium in dry ether.
Coupling Reaction: The Grignard reagent is then coupled with (S)-2-aminopropanoic acid under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl amines.
Substitution: N-alkylated biphenyl derivatives.
Scientific Research Applications
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative used in various chemical syntheses.
Polychlorinated biphenyls (PCBs): A class of compounds with multiple chlorine substitutions on the biphenyl structure, known for their industrial applications and environmental impact.
Uniqueness
(S)-3-([1,1’-Biphenyl]-3-yl)-2-aminopropanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and biphenyl groups. This combination imparts specific chemical and biological properties that are not found in simpler biphenyl derivatives.
Properties
Molecular Formula |
C15H16ClNO2 |
---|---|
Molecular Weight |
277.74 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9,14H,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
InChI Key |
MRVMNSHMGDPTLQ-UQKRIMTDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
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